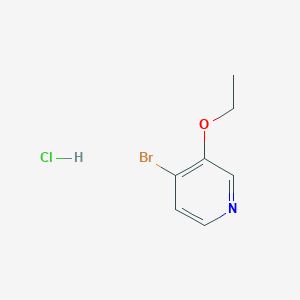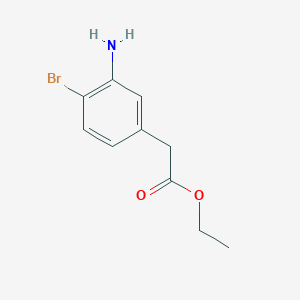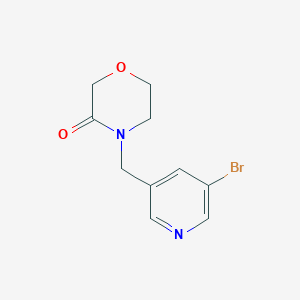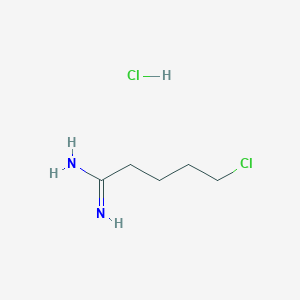![molecular formula C9H5F3N2O2 B6353817 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% CAS No. 1019022-49-1](/img/structure/B6353817.png)
8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (8-TFM-IPC) is an organic compound with a molecular formula of C8H6F3N3O2. It is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments. 8-TFM-IPC has been used in a variety of studies to investigate the effects of various biochemical and physiological processes.
科学的研究の応用
8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the effects of various biochemical and physiological processes, including the effects of drugs, hormones, and other compounds on the body. 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% has also been used to study the effects of various environmental factors on the body, such as temperature, light, and sound. In addition, 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% has been used to study the effects of various diseases and disorders on the body.
作用機序
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to undergo various radical reactions for direct functionalization . This suggests that the compound might interact with its targets through radical mechanisms, but this needs to be confirmed with further studies.
Biochemical Pathways
Imidazo[1,2-a]pyridines are generally involved in a variety of biochemical processes, but the specific pathways influenced by this compound remain to be elucidated .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
実験室実験の利点と制限
One of the main advantages of using 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% in laboratory experiments is its high degree of purity. 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% is highly soluble in both water and organic solvents, making it easy to use in a variety of laboratory experiments. However, 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% can be toxic at high concentrations, so it should be used with caution. In addition, 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% is not stable in the presence of light and air, so it should be stored in a dark, airtight container.
将来の方向性
There are a number of potential future directions for 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% research. One potential direction is to investigate the effects of 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% on other diseases and disorders, such as diabetes, obesity, and cardiovascular disease. Another potential direction is to investigate the effects of 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% on the immune system. In addition, 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% could be used in the development of new drugs and treatments for a variety of diseases and disorders. Finally, 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% could be used to study the effects of environmental factors on the body, such as temperature, light, and sound.
合成法
8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-aminopyridine with trifluoromethanesulfonic acid. This reaction yields 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% in a high yield with a high degree of purity. Other methods for the synthesis of 8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95% include the reaction of 3-aminopyridine with trifluoromethylbenzoyl chloride, the reaction of 3-aminopyridine with trifluoroacetyl chloride, and the reaction of 3-aminopyridine with trifluoroacetic anhydride.
Safety and Hazards
特性
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-6(8(15)16)4-13-7(5)14/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMSPBTTHHXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)






![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)

